molecular formula C9H18O2 B088932 Ethyl 5-methylhexanoate CAS No. 10236-10-9

Ethyl 5-methylhexanoate

Cat. No.: B088932
CAS No.: 10236-10-9
M. Wt: 158.24 g/mol
InChI Key: VUOGVGBBHBPFGM-UHFFFAOYSA-N
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Mechanism of Action

Ethyl 5-methylhexanoate is a fatty acid ester with the molecular formula C9H18O2 . It has a molecular weight of 158.2380 Despite its widespread use, comprehensive information on its mechanism of action, pharmacokinetics, and environmental influences is limited

Biochemical Pathways

This compound may be involved in the metabolism of higher alcohols and esters during fermentation processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in yeast fermentation processes, factors such as substrate composition and process parameters can affect the production of volatile aroma compounds like this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-methylhexanoate can be synthesized through the esterification of 5-methylhexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-methylhexanoate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethyl 5-methylhexanoate is unique due to its specific structure, which imparts a distinct odor profile. Its longer carbon chain compared to ethyl acetate and methyl butyrate results in different physical and chemical properties, making it suitable for specific applications in the fragrance and flavor industries .

Properties

IUPAC Name

ethyl 5-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-11-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOGVGBBHBPFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283873
Record name Ethyl 5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10236-10-9
Record name NSC33948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33948
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-methylhexanoate
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Synthesis routes and methods

Procedure details

In 15 ml of ethanol was dissolved ethyl (E)-5-methyl-2-hexenoate, to which was added 0.50 g of 5% palladium-carbon. Under a stream of hydrogen, the mixture was stirred at ambient temperature for 2 hours. The reaction mixture was filtered with Celite, and the solvent was distilled off under reduced pressure. Thus, 2.2 g of ethyl 5-methylhexanoate was obtained as a colorless oily product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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